4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H6F3NO3. It is known for its unique structure, which includes a quinoline core substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-(Trifluoromethyl)quinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its reactivity and interactions.
4-Hydroxy-8-methylquinoline-3-carboxylic acid: The methyl group replaces the trifluoromethyl group, altering its lipophilicity and biological activity
Uniqueness: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVPBYGGIQINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178466 | |
Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-95-5 | |
Record name | 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23779-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23779-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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